N1-Phenylbenzene-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-phenylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTZHXQAZLGBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350670 | |
| Record name | N~1~-Phenylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5840-03-9 | |
| Record name | N1-Phenyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Phenylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N1 Phenylbenzene 1,3 Diamine and Its Derivatives
Established Synthetic Pathways for N1-Phenylbenzene-1,3-diamine
The synthesis of this compound, a crucial intermediate in the production of dyes, fluorescent materials, and high-performance polymers, can be achieved through several established chemical routes. chembk.com These methods often involve multiple steps, beginning with readily available precursors and employing fundamental organic reactions.
Multi-step Synthesis from Nitrobenzene (B124822) Precursors
A common and versatile approach to synthesizing aromatic amines, including this compound, begins with nitrobenzene precursors. This strategy leverages the directing effects of substituents on the benzene (B151609) ring to introduce functional groups in the desired positions. The synthesis typically involves a sequence of reactions, including nitration, reduction, and potentially halogenation or other modifications, to build the target molecule. libretexts.org
For instance, the synthesis of a substituted diamine might start with the nitration of a benzene derivative. The placement of the nitro group is crucial and is dictated by the directing effects of the substituents already present on the ring. libretexts.org Following nitration, subsequent steps can be tailored to introduce other functionalities before the final reduction of the nitro group to an amine.
A general example of a multi-step synthesis starting from benzene to produce a meta-substituted aniline (B41778) derivative involves an initial nitration step. The nitro group is a meta-director, which then guides the subsequent introduction of another group, like a bromine atom, to the meta position. The final step is the reduction of the nitro group to an amine. libretexts.org This strategic sequence ensures the correct arrangement of functional groups on the aromatic ring.
Reduction of Nitro Compounds to Amines in this compound Synthesis
The reduction of a nitro group to a primary amine is a pivotal step in the synthesis of this compound and its derivatives from nitroaromatic precursors. mdpi.com This transformation is a cornerstone of industrial and laboratory organic synthesis due to the wide availability of nitroaromatic compounds. doi.org
A variety of reducing agents and conditions have been developed for this purpose, each with its own advantages in terms of selectivity, efficiency, and functional group tolerance. organic-chemistry.orgscispace.com Classical methods often employ metals such as iron, zinc, or tin in acidic media. scispace.comgoogle.com For example, the reduction of a nitro group can be achieved using tin and hydrochloric acid, a method that is noted for not reducing carbonyl groups. scispace.com
More modern and milder methods have also been developed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) is a widely used and efficient method. mdpi.comscispace.com Other metal-free reduction systems have also emerged, offering high chemoselectivity. For instance, the combination of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine provides a mild, metal-free method for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org Another notable metal-free method utilizes bis(pinacolato)diboron (B136004) (B2pin2) as a reducing agent in the presence of a base, which can rapidly reduce aromatic nitro compounds to aromatic amines. doi.org
The choice of reduction method is critical, especially when other reducible functional groups are present in the molecule, to ensure the selective conversion of the nitro group. organic-chemistry.orgscispace.com
Synthesis of Substituted this compound Analogues
The core structure of this compound can be modified to create a wide array of analogues with tailored properties. This is achieved by introducing various functional groups onto the aromatic rings or the amine nitrogens.
Strategies for Introducing Functional Groups
The introduction of functional groups onto the this compound scaffold can be accomplished through several synthetic strategies. One common approach is to use substituted starting materials in the synthetic pathways described above. For example, starting with a substituted aniline or a substituted nitrobenzene will result in a correspondingly substituted final product.
The Buchwald-Hartwig cross-coupling reaction is a powerful modern method for forming carbon-nitrogen bonds and is used to synthesize complex amine derivatives. rsc.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate. For the synthesis of substituted this compound analogues, this could involve reacting a substituted phenylenediamine with a substituted aryl halide. rsc.org
Another strategy involves the direct functionalization of the this compound molecule. However, the reactivity of the different positions on the aromatic rings and the amine groups must be carefully considered to achieve the desired regioselectivity.
A patent describes the synthesis of novel diamine compounds with large conjugated systems, which involves multi-step sequences including Wittig or Wittig-Horner reactions and Suzuki coupling to build complex structures before the final reduction of nitro groups to form the diamine. google.com
Table 1: Examples of Reagents for Introducing Functional Groups
| Functional Group to Introduce | Reagent/Reaction Type | Reference |
|---|---|---|
| Alkyl/Aryl Groups | Buchwald-Hartwig Cross-Coupling | rsc.org |
| Trifluoromethyl Groups | Substituted Starting Materials (e.g., 3,5-bis(trifluoromethyl)aniline) | mdpi.com |
| Methoxy Groups | Substituted Starting Materials (e.g., 4-methoxy-N-phenylaniline) | rsc.org |
| Halogens | Halogenated Starting Materials | rsc.org |
Preparation of Hybrid Nanoflowers Utilizing Diamine Scaffolds
Hybrid nanoflowers are intricate, three-dimensional nanostructures composed of both organic and inorganic components. researchgate.netresearchgate.net These materials have garnered significant interest due to their high surface area-to-volume ratio and enhanced catalytic activity, making them promising for applications in biocatalysis and sensing. mdpi.comijfmr.com
The synthesis of these nanoflowers is a self-assembly process, often carried out in an aqueous solution under mild conditions. mdpi.comijrpr.com In a typical preparation, an organic component, such as a protein, enzyme, or in this case, a diamine, is mixed with a solution of an inorganic salt, frequently a copper(II) salt in a phosphate (B84403) buffer. researchgate.netmdpi.com The organic molecules, through coordination with the metal ions (e.g., via amine groups), act as templates or "glues" that direct the crystallization and aggregation of the inorganic component into flower-like morphologies. mdpi.com
Recent research has demonstrated the use of N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine as the organic components in the synthesis of copper(II)-based hybrid nanoflowers (CuhNFs). researchgate.netresearcher.life The process involves combining the diamine with the metal ions, leading to the formation of these unique nanostructures. researchgate.net The morphology and properties of the resulting nanoflowers can be influenced by factors such as pH and the concentration of the organic component. researchgate.net These diamine-based hybrid nanoflowers have been characterized using techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-transform infrared spectroscopy (FT-IR). researchgate.netresearcher.life
Table 2: Components for Hybrid Nanoflower Synthesis
| Component Type | Examples | Role in Synthesis | Reference |
|---|---|---|---|
| Organic Component | N1-phenylbenzene-1,2-diamine, 1,2-phenylenediamine, Enzymes, DNA | Directs crystal growth, acts as a structural scaffold | researchgate.netresearchgate.netresearcher.life |
| Inorganic Component | Copper(II), Cobalt(II), Calcium(II), Manganese(II) salts | Forms the inorganic crystal structure | researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of N-aryl amines like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The efficiency and yield of these syntheses are highly dependent on the careful optimization of various reaction parameters. Key methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are primary routes, and their optimization involves a systematic study of catalysts, ligands, solvents, bases, and temperature. organic-chemistry.orgnih.govorganic-chemistry.org
Catalyst and Ligand Systems:
The choice of catalyst and accompanying ligand is crucial in palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org Palladium complexes are widely used, and the development of specialized phosphine (B1218219) ligands has been instrumental in improving reaction scope and efficiency. For the coupling of aryl halides with amines, different generations of ligands have been developed to enhance catalyst stability and activity, particularly for less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.orgacs.org
In a study focused on the Buchwald-Hartwig amination of bromobenzene (B47551) with various secondary amines, a screening of phosphine ligands demonstrated that ligand choice significantly impacts conversion rates. For instance, ligands such as TrixiePhos and t-BuBrettPhos yielded excellent results for carbazole (B46965) coupling, while others like XPhos, RuPhos, and SPhos were optimal for diphenylamine (B1679370) coupling. acs.org This highlights that the optimal ligand is often substrate-specific.
For the copper-catalyzed Ullmann reaction, inexpensive copper salts like CuI or Cu₂O are commonly used. nih.govnih.gov Historically, these reactions required harsh conditions. nih.govorganic-chemistry.org However, modern protocols often employ ligands to facilitate the reaction under milder temperatures. Ligands such as 1,10-phenanthroline, amino acids, or diketones can accelerate the coupling, allowing for lower reaction temperatures and improved yields. acs.org For example, the use of picolinic acid as a ligand has been shown to be effective for the Ullmann coupling of sterically hindered phenols and aryl halides. nih.gov
Interactive Data Table: Ligand Screening in a Model Buchwald-Hartwig Coupling
Note: This table represents data from a model reaction coupling bromobenzene and diphenylamine (DPA), which serves as a proxy for optimizing the synthesis of N-aryl amines like this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Conversion (%) acs.org |
| [t-Bu₃PH]BF₄ | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 110 | 96 |
| XPhos | G3-XPhos | NaOtBu | Toluene | 110 | 96 |
| RuPhos | G3-RuPhos | NaOtBu | Toluene | 110 | 96 |
| SPhos | G3-SPhos | NaOtBu | Toluene | 110 | 96 |
| TrixiePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 88 |
| t-BuBrettPhos | G4-BrettPhos | NaOtBu | Toluene | 110 | 95 |
Influence of Solvent and Base:
The selection of solvent and base is another critical factor. Solvents in Buchwald-Hartwig reactions are typically aprotic and nonpolar, such as toluene or dioxane. acs.org The choice of base is often a strong, non-nucleophilic one, with sodium tert-butoxide (NaOtBu) being the most common. acs.org However, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly when paired with specific ligand systems or in Ullmann-type reactions. acs.org
Recent advancements have explored more environmentally benign solvent systems. For instance, Ullmann amine synthesis has been successfully performed in deep eutectic solvents (DES), which serve as both the reaction medium and, in some cases, can preclude the need for an additional ligand. nih.gov In one study, a mixture of choline (B1196258) chloride and glycerol (B35011) allowed for the coupling of various aryl halides and amines with yields up to 98% at moderate temperatures (60–100°C). nih.gov
Microwave-assisted synthesis in the absence of organic solvents represents another green chemistry approach. tandfonline.com This method can significantly reduce reaction times and improve yields compared to conventional heating.
Interactive Data Table: Solvent Optimization in a Visible-Light-Induced Diamine Synthesis
Note: This table is derived from the optimization of a multicomponent reaction to produce a diamine derivative, illustrating the profound effect of the solvent on product yield.
| Entry | Photocatalyst | Solvent | Yield (%) rsc.org |
| 1 | Ir(ppy)₃ | DCE | 40 |
| 2 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | DCE | 49 |
| 7 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | DCM | 43 |
| 8 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | THF | 34 |
| 9 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | MeCN | 37 |
| 11 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | DMF | 75 |
| 12 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | DMA | 88 |
| 13 | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | DMSO | 20 |
Effect of Temperature and Reaction Time:
Reaction temperature and duration are interdependent parameters that must be optimized to maximize yield while minimizing side product formation. Buchwald-Hartwig and Ullmann reactions have traditionally required high temperatures, often at the reflux point of the solvent. organic-chemistry.org However, highly active catalyst systems can facilitate these transformations at lower temperatures, sometimes even room temperature. acs.org For example, the development of iridium-based catalysts has enabled the asymmetric hydrogenation of certain imines at room temperature. acs.org
In a study on the synthesis of quinazolin-4(3H)-one from a related amine, the reaction yield was highly temperature-dependent. nih.govacs.org A significant increase in yield was observed when the temperature was raised from 140°C (23% yield) to 150°C (73% yield). nih.govacs.org This demonstrates that a narrow temperature window can be critical for achieving optimal results. Microwave-assisted methods can dramatically shorten reaction times from hours to minutes while often increasing yields.
Chemical Reactivity and Transformation Mechanisms of N1 Phenylbenzene 1,3 Diamine
Fundamental Reaction Pathways of N1-Phenylbenzene-1,3-diamine
The primary reaction pathways for this compound involve the amine functionalities and the aromatic system, including oxidation, reduction, and substitution reactions.
Oxidation Reactions and Derived Products
Aromatic amines are notably susceptible to oxidation, and this compound is no exception. osha.govsolubilityofthings.com The oxidation process can lead to a variety of products, primarily quinone-type structures, by targeting the amine groups. The presence of air and light can be sufficient to cause slight oxidation, often observed as a darkening of the compound from a white or light-colored solid to a grayish or purplish hue. solubilityofthings.com
Common oxidizing agents used for aromatic amines include potassium permanganate, chromium trioxide, and dichromates. google.com For phenylenediamines, oxidation can result in the formation of quinones or other oxidized derivatives. In the case of the related isomer, N-phenyl-p-phenylenediamine, oxidation can yield N-phenyl-p-quinoneimine. smolecule.com Similarly, N,N'-disubstituted p-phenylenediamines characteristically form benzoquinone diimines (BQDI) upon oxidation. sci-hub.se The oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), another derivative, produces N-phenyl-p-benzoquinone monoamine (BQMI). acs.org These reactions highlight that the amine groups are the primary sites of oxidative attack, leading to imine and quinone-like products. These derived products are themselves reactive intermediates that can participate in further chemical transformations. google.com
| Oxidizing Agent | Typical Product Class (from related Phenylenediamines) | Reference |
| Air/Light | Colored oxidation products | solubilityofthings.com |
| Potassium Permanganate | Quinones / Oxidized derivatives | |
| Sodium/Potassium Dichromate | Quinoneimines | google.comgoogle.com |
| Ozone | Quinone derivatives (e.g., 6PPD-Quinone) | acs.org |
This table is illustrative of typical reactions for the phenylenediamine class of compounds.
Reduction Reactions and Amine Group Modification
Reduction reactions offer a pathway to modify the amine groups or other functionalities that may be introduced to the molecule. While this compound is already in a reduced (amine) form compared to its nitro-aromatic precursors, further reduction can saturate parts of the molecule or reduce derivatives. google.com For instance, the catalytic hydrogenation of diimines, which can be formed from the oxidation of diamines, is a method to produce N-substituted-N'-phenyl-p-phenylenediamines. google.com
The amine groups in this compound and related compounds can also act as reducing agents in certain contexts. N-phenyl-p-phenylenediamine (PPDA), an isomer, has been shown to reduce platinum (IV) ions to platinum nanoparticles during microwave-assisted synthesis, where the PPDA itself is oxidized. mdpi.com This redox activity is a key feature of its chemical behavior. The preparation of phenylenediamines often involves the reduction of dinitro compounds using methods like catalytic hydrogenation or chemical reduction with agents like iron in acidic media (Bechamp method). google.com
| Reaction Type | Reagents/Conditions | Product Type/Outcome | Reference |
| Preparation via Reduction | m-Dinitrobenzene with Fe/HCl | m-Phenylenediamine (B132917) | google.com |
| Diimine Reduction | Catalytic Hydrogenation | N-substituted-phenylenediamine | google.com |
| Redox Reaction (as reductant) | Pt(IV) ions, Microwave | Oxidation of amine, Reduction of metal ion | mdpi.com |
This table shows reduction reactions relevant to the synthesis and reactivity of the phenylenediamine family.
Substitution Reactions: Alkylation and Acylation
The nucleophilic amine groups of this compound are prime sites for substitution reactions, such as alkylation and acylation. These reactions allow for the straightforward modification of the diamine structure, leading to a wide array of derivatives with tailored properties.
Alkylation: This process involves the addition of an alkyl group to one or both of the nitrogen atoms. Common alkylating agents include alkyl halides. Reductive alkylation, which involves reacting the amine with a ketone or aldehyde in the presence of a reducing agent, is another effective method for introducing alkyl substituents. cdnsciencepub.com For example, N-substituted p-phenylenediamines have been synthesized by reacting N-phenyl-p-phenylenediamine with various ketones. cdnsciencepub.com
Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atoms, typically by reacting the diamine with acyl chlorides or acid anhydrides. This reaction forms amide linkages and can be used to protect the amine groups or to build more complex molecular architectures. The Chan-Lam amination reaction represents a modern method for forming C-N bonds, providing an alternative pathway for the functionalization of amines. acs.org
| Reaction Type | Typical Reagents | Product | Reference |
| Alkylation | Alkyl halides, Trialkyl phosphates | N-alkylated diamine | cdnsciencepub.com |
| Reductive Alkylation | Ketones (e.g., MIBK, acetone), H₂/catalyst | N-alkylated diamine | cdnsciencepub.comgoogle.com |
| Acylation | Acyl chlorides, Acid anhydrides | N-acylated diamine (Amide) | |
| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann conditions | N,N'-diaryl or triaryl diamine | luc.edu |
This table summarizes key substitution reactions for phenylenediamines.
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. Research on related p-phenylenediamine (B122844) (PPD) derivatives offers valuable data on these aspects.
Kinetic studies of the dark oxidation of 6PPD, a related antioxidant, have shown that the reaction rate is significantly influenced by factors such as pH, the concentration of dissolved oxygen, and temperature. acs.org For instance, the oxidation rate of 6PPD was found to be much slower at pH 5 compared to pH 7. acs.org
The hydrolysis of PPD antioxidants, a key degradation pathway in aqueous environments, has also been investigated. acs.org The proposed mechanism involves proton transfer from water to a nitrogen atom, complemented by nucleophilic substitution at the aromatic carbon. The hydrolysis rate is controlled by this proton transfer, and it increases with the proton affinity of the amine's nitrogen atom. acs.org This suggests that the electronic environment of the amine groups in this compound will critically determine its stability and degradation kinetics in aqueous media.
Thermodynamic data, such as heats of formation, have been calculated for various N,N'-substituted p-phenylenediamines and their dehydrogenation products using semiempirical methods. researchgate.net These calculations help in understanding the stability of the parent molecules and their radical intermediates, which are crucial for functions like antioxidant activity. researchgate.net
Mechanistic Studies of Aromatic Amine Transformations
The transformation mechanisms of aromatic amines are fundamental to understanding their roles as industrial intermediates, antioxidants, and potential toxicants. For this compound, the mechanisms revolve around the reactivity of the two distinct amine groups and the aromatic system.
A general metabolic activation pathway for aromatic amines involves enzymatic N-hydroxylation of the exocyclic amine group by cytochrome P450 enzymes. nih.gov This step forms a genotoxic arylhydroxylamine, which can lead to the formation of a highly reactive arylnitrenium ion. nih.gov This electrophilic intermediate is implicated in DNA damage and is a key step in the mechanism of carcinogenicity for some aromatic amines.
In the context of antioxidant activity, which is a major application for related p-phenylenediamines, the mechanism involves a chain-breaking process. sci-hub.se The diamine donates a hydrogen atom to a peroxide radical, forming a stabilized aminyl radical. This radical can be further oxidized to products like benzoquinone diimines (BQDI). sci-hub.se The PPD and BQDI can form a redox system, and the interplay between these species is central to the antioxidant mechanism. sci-hub.se
Hydrolysis mechanisms for PPDs have been proposed to be driven by the protonation of the nitrogen atom, followed by a nucleophilic attack by water on the adjacent carbon atom of the aromatic ring, leading to the cleavage of the C–N bond. acs.org The specific site of hydrolysis is determined by the proton affinity of the nitrogen and the reactivity of the carbon atom. acs.org
Furthermore, the redox mechanism of N-phenyl-p-phenylenediamine in reducing metal ions involves the oxidation of both its primary and secondary amines, leading to the formation of a quinone-state in the molecule's structure. mdpi.com These mechanistic insights, largely derived from studies on isomers and derivatives, provide a strong framework for predicting the chemical behavior and transformation pathways of this compound.
Advanced Spectroscopic and Structural Elucidation of N1 Phenylbenzene 1,3 Diamine
Application of Advanced NMR Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N1-Phenylbenzene-1,3-diamine. While standard 1H and 13C NMR provide fundamental information, advanced 2D NMR techniques offer unambiguous assignment of protons and carbons, especially in complex aromatic systems. nanalysis.comyoutube.com
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. A COSY spectrum reveals proton-proton couplings within the same molecule, helping to identify adjacent protons on the aromatic rings. ua.es The HSQC experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. nanalysis.comyoutube.com HMBC, on the other hand, shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular framework. ua.es
For this compound, these techniques would confirm the connectivity of the two phenyl rings through the nitrogen atom and definitively assign the chemical shifts of all aromatic and amine protons and carbons. mdpi.com
Table 1: Predicted and Experimental NMR Data for this compound
This table is illustrative and based on typical chemical shifts for similar structures; actual values may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Amine (NH) | 5.0 - 6.0 | - | To adjacent aromatic carbons |
| Amine (NH₂) | 3.5 - 4.5 | - | To adjacent aromatic carbons |
| Phenyl Ring A (C-H) | 6.5 - 7.5 | 110 - 130 | To other carbons within Ring A and Ring B |
| Phenyl Ring B (C-H) | 6.8 - 7.8 | 115 - 135 | To other carbons within Ring B and Ring A |
| C-N (Ring A) | - | 140 - 150 | From protons on Ring B |
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₁₂N₂. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Gained |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂ | Elemental Composition |
| Monoisotopic Mass | 184.1000 g/mol | Precise Molecular Weight |
| ESI-MS ([M+H]⁺) | m/z 185.1073 | Confirmation of Molecular Ion |
| Key Fragment Ion 1 | [C₆H₆N]⁺ | Loss of the aminophenyl group |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.comacs.org For this compound, these spectra would exhibit characteristic bands for the N-H, C-N, and C=C bonds.
The FT-IR spectrum is expected to show N-H stretching vibrations in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibrations typically appear in the 1250-1350 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations in the 600-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) rings.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch (secondary amine) | ~3400 | IR, Raman |
| N-H Stretch (primary amine) | 3300-3500 (doublet) | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=C Aromatic Ring Stretch | 1400-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
| N-H Bend (primary amine) | 1590-1650 | IR |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iucr.org This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For this compound, a crystal structure would reveal the planarity of the phenyl rings, the geometry around the nitrogen atoms, and how the molecules pack in the crystal lattice. researchgate.net This information is crucial for understanding the material's bulk properties. The related compound m-phenylenediamine (B132917) crystallizes in a monoclinic system, and its structure is stabilized by a network of hydrogen bonds. iucr.orgnih.gov
Table 4: Illustrative Crystallographic Data for a Diamine Compound (m-Phenylenediamine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic iucr.orgnih.gov |
| Space Group | P2₁/c iucr.org |
| a (Å) | 8.1350 (4) iucr.orgnih.gov |
| b (Å) | 12.0080 (6) iucr.orgnih.gov |
| c (Å) | 23.9003 (16) iucr.orgnih.gov |
| β (°) | 90.818 (5) iucr.orgnih.gov |
| Volume (ų) | 2334.5 (2) iucr.orgnih.gov |
Note: This data is for the related compound m-phenylenediamine and serves as an example of the type of information obtained from X-ray crystallography.
Electron Microscopy (SEM, EDX) for Nanomaterial Characterization Incorporating Diamines
When this compound is incorporated into nanomaterials, such as hybrid nanoflowers or polymer nanocomposites, Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are vital for characterization. researcher.liferesearchgate.net SEM provides high-resolution images of the material's surface morphology, revealing details about the size, shape, and aggregation of the nanoparticles. niscpr.res.in For instance, it can be used to visualize the flower-like structures of hybrid nanoflowers synthesized using diamines. researchgate.net
EDX analysis, often performed in conjunction with SEM, provides elemental composition data. researchgate.net It can confirm the presence and distribution of elements like carbon and nitrogen from the diamine, as well as any inorganic components (e.g., metals in hybrid nanoflowers) within the nanomaterial. researcher.lifedu.ac.ir
X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Analysis
Powder X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials, including those incorporating this compound. scispace.com For crystalline powders, the XRD pattern provides information about the crystal phase and lattice parameters. cambridge.org In the context of nanomaterials, XRD can be used to confirm the crystalline nature of nanoparticles and to estimate the average crystallite size using the Scherrer equation. niscpr.res.inscispace.com For polymer nanocomposites containing the diamine, XRD can reveal whether the incorporation of the diamine or other components alters the crystalline structure of the polymer matrix. du.ac.irresearchgate.net Studies on hybrid nanoflowers incorporating similar diamines have used XRD to identify the crystal structure of the resulting material. researcher.liferesearchgate.net
Computational Chemistry and Molecular Modeling of N1 Phenylbenzene 1,3 Diamine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a widely used tool for predicting the properties of molecules and solids. scispace.comictp.it DFT calculations allow for the determination of a molecule's geometric parameters and the analysis of its electronic properties, which are crucial for understanding its reactivity. scispace.com
In a typical DFT analysis, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating key structural parameters. For a related compound, N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine, DFT calculations showed good agreement with experimental data from X-ray diffraction, though some differences in twist angles were noted, suggesting that molecular structure can be influenced by packing forces in a crystal. researchgate.net
Energetic analysis often involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For example, in a study of biphenyl-appended pyrrolidine (B122466) complexes, the HOMO-LUMO energy gap was calculated to be 4.446 eV for the ligand. tandfonline.com
Table 1: Representative Geometric and Energetic Parameters from DFT Studies on Analogous Compounds (Note: Data is illustrative, based on studies of similar phenylenediamine derivatives, not N1-Phenylbenzene-1,3-diamine directly)
| Parameter | Description | Typical Value/Observation | Reference |
|---|---|---|---|
| Bond Length (C-N) | The distance between carbon and nitrogen atoms in the amine group. | Varies depending on hybridization and conjugation. | tandfonline.com |
| Bond Angle (C-N-C) | The angle formed by the amine nitrogen and adjacent carbon atoms. | Deviations from ideal angles can indicate steric strain. | tandfonline.com |
| Dihedral Angle | The twist angle between the two phenyl rings. | Non-planar geometries are common to minimize steric hindrance. | acs.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate stronger electron-donating ability. | tandfonline.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate stronger electron-accepting ability. | tandfonline.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. | tandfonline.com |
| Total Energy | The total electronic energy of the optimized structure. | Used to compare the stability of different isomers or conformers. | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Computational methods, particularly DFT, are instrumental in mapping out the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation.
For example, DFT calculations have been used to study the dehydrogenation reactions of N,N'-substituted p-phenylenediamine (B122844) antioxidants. researchgate.net These studies help to understand how these molecules neutralize free radicals. The calculations support the idea that stable imine-like structures can form during consecutive dehydrogenation steps and suggest that biradicals formed in the process may be crucial for their antioxidant effectiveness. researchgate.net Similarly, DFT has been employed to rationalize the complex mechanisms of rearrangements in related aromatic amines, such as the benzidine (B372746) rearrangement, by identifying key intermediates and transition states. researchgate.net These computational explorations provide a detailed understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researcher.liferesearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Molecular docking simulations can provide detailed insights into how a ligand like this compound or its analogues might interact with a specific protein's active site. A study on the closely related isomer, N1-phenylbenzene-1,2-diamine, investigated its interaction with cancer-related targets, the Epidermal Growth Factor Receptor (EGFR) and the protein tyrosine phosphatase 1M17. researchgate.net
The binding free energy (ΔG Bind), a measure of the strength of the interaction, was calculated using the Prime MM-GBSA method. researchgate.net For N1-phenylbenzene-1,2-diamine, the binding free energy with EGFR was found to be -55.03 kcal/mol, and with the 1M17 crystal structure, it was -50.06 kcal/mol. researchgate.net These strong negative values suggest favorable binding to these targets. The analysis of the binding mode reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies can confirm the potential of a compound to act as an inhibitor for specific biological targets. researcher.life
Table 2: Predicted Binding Affinities of N1-phenylbenzene-1,2-diamine with Cancer Targets
| Target Protein | PDB ID | Ligand | Binding Free Energy (ΔG Bind, kcal/mol) | Reference |
|---|---|---|---|---|
| EGFR | Not Specified | N1-phenylbenzene-1,2-diamine | -55.03 | researchgate.net |
| Protein Tyrosine Phosphatase | 1M17 | N1-phenylbenzene-1,2-diamine | -50.06 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug candidate. imist.ma In silico ADME prediction is now a standard part of the early drug discovery process, used to filter out compounds with poor pharmacokinetic profiles. imist.maresearchgate.net
For N1-phenylbenzene-1,2-diamine, ADME properties were predicted using the QikProp tool. researchgate.net This analysis provides values for various descriptors related to a compound's drug-likeness. These descriptors include molecular weight, octanol/water partition coefficient (QPlogPo/w), predicted aqueous solubility (QPlogS), and the number of likely metabolic reactions. The predictions for N1-phenylbenzene-1,2-diamine indicated that it possesses drug-like properties, supporting its potential for further development. researcher.liferesearchgate.net
Table 3: Predicted ADME Properties for N1-phenylbenzene-1,2-diamine
| Property | Description | Predicted Value | Acceptable Range | Reference |
|---|---|---|---|---|
| QPlogPo/w | Octanol/water partition coefficient | 2.428 | -2.0 to 6.5 | researchgate.net |
| QPlogS | Predicted aqueous solubility | -3.116 | -6.5 to 0.5 | researchgate.net |
| QPPCaco | Predicted Caco-2 cell permeability (nm/sec) | 266.197 | <25 poor, >500 great | researchgate.net |
| QPlogBB | Predicted brain/blood partition coefficient | -0.603 | -3.0 to 1.2 | researchgate.net |
| Percent Human Oral Absorption | Predicted oral absorption in humans | 87.561% | >80% is high | researchgate.net |
| #metab | Number of likely metabolic reactions | 3.0 | 1 to 8 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov
QSAR studies typically involve a set of compounds with known activities and a variety of calculated molecular descriptors (e.g., electronic, steric, hydrophobic). A statistical method is then used to build an equation that best correlates the descriptors with the activity.
While a specific QSAR model for this compound is not documented, the methodology has been applied to various classes of its analogues. For example, 3D-QSAR models were developed for benzene (B151609) sulfonamides to design selective inhibitors of human intestinal carboxylesterase. nih.gov In another study, DFT-based quantum calculations were used to create a QSAR model for fused 1,2,4-triazine (B1199460) derivatives to identify potent inhibitors of the CYP1A1 enzyme. researchgate.net These models can successfully guide the synthesis of new analogues with improved activity. researchgate.net A similar approach could be applied to a series of this compound analogues to explore their potential in various applications, such as in ecotoxicology assessment or as specific enzyme inhibitors. greyc.fr
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N1-phenylbenzene-1,2-diamine |
| p-phenylenediamine |
| N,N'-substituted p-phenylenediamines |
| N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine |
| Biphenyl-appended pyrrolidine complexes |
| Benzene sulfonamides |
Applications of N1 Phenylbenzene 1,3 Diamine in Materials Science
Role as Monomers in Polymer Synthesis
The bifunctional nature of N1-Phenylbenzene-1,3-diamine, possessing two reactive amine groups, makes it an ideal monomer for step-growth polymerization. Its incorporation into polymer chains is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and improved processability.
This compound is utilized in the synthesis of high-performance polymers designed to withstand harsh environmental and thermal conditions. The aromatic rings within the monomer's structure contribute to the rigidity and high thermal stability of the resulting polymer backbone. The presence of the bulky, pendant phenyl group can interrupt chain packing and reduce crystallinity. This structural disruption often improves the solubility of otherwise intractable aromatic polymers, facilitating their processing without significantly compromising their thermal properties. Polymers derived from this monomer are candidates for applications in aerospace, electronics, and protective coatings where resilience to high temperatures and chemical exposure is paramount. For instance, polymers incorporating N-substituted diamines are noted for their use as stabilizers in the rubber and polymer industries. nbinno.com
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal resistance. This compound can be used as a monomer in the synthesis of these materials. The polycondensation reaction of this diamine with aromatic diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride, yields aramids. mdpi.com The conventional low-temperature solution polycondensation method, often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is a common route for this synthesis. mdpi.com
The introduction of the N-phenyl group into the polyamide backbone is a strategic approach to enhance solubility. scispace.com Wholly aromatic polyamides are often difficult to process due to their high rigidity and strong intermolecular hydrogen bonding, which leads to poor solubility. scispace.com The bulky triphenylamine-like structure created by the this compound monomer disrupts this hydrogen bonding and reduces the coplanarity of the polymer chains, thereby improving solubility in organic solvents. scispace.com This allows the polymers to be cast into flexible and tough films from solution. scispace.com Research has shown that polyamides synthesized with such modified diamines exhibit high glass-transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. scispace.com
Table 1: Thermal Properties of Aromatic Polyamides Derived from Triphenylamine-Containing Diamines This table presents representative data for aromatic polyamides synthesized from diamines structurally related to this compound, illustrating the high thermal performance achievable.
| Polymer | Glass Transition Temperature (Tg) | 10% Weight-Loss Temperature (N2) | Char Yield at 800°C (N2) |
| Polyamide 6a | 287°C | 565°C | 78% |
| Polyamide 6b | 271°C | 550°C | 72% |
| Polyamide 6c | 257°C | 558°C | 76% |
| Polyamide 6d | 268°C | 569°C | 77% |
| Source: Adapted from research on soluble aromatic polyamides with triphenylamine (B166846) units. scispace.com |
Precursors for Dyes and Pigments
This compound is a valuable intermediate in the synthesis of a variety of colorants. cymitquimica.comdyestuffintermediates.com Its aromatic amine functionalities are reactive sites for diazotization and coupling reactions, which are fundamental processes in the creation of many synthetic dyes.
The primary application of this compound in colorant chemistry is in the synthesis of azo dyes. solubilityofthings.com Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system with aromatic rings, acting as the material's chromophore. The synthesis typically involves a two-step process: diazotization followed by azo coupling. ijisrt.comresearchgate.net
In this context, an aromatic primary amine is treated with a source of nitrous acid to form a diazonium salt. This reactive diazonium salt is then reacted with a coupling component, which is an electron-rich species like a phenol (B47542) or another arylamine. ijisrt.com this compound, with its available primary amine group, can act as the diazo component. Alternatively, its electron-rich aromatic ring, activated by two amine groups, makes it an excellent coupling component. The specific role depends on the desired final structure of the dye. The resulting azo compounds have extended delocalized electron systems that absorb light in the visible spectrum, producing vibrant colors. researchgate.net
Advanced Functional Materials
Beyond traditional polymers and dyes, this compound is a building block for advanced materials with specific electronic, optical, or chemical functionalities. The electron-rich nature of the molecule and its ability to be polymerized into conjugated systems are key to these applications.
Polymers based on phenylenediamines can exhibit redox activity and electrical conductivity. scispace.com Through oxidative polymerization, it is possible to create conjugated polymers where the nitrogen atoms and aromatic rings form a path for electron delocalization. These materials can be used as components in sensors, where changes in their electrical conductivity upon exposure to certain chemicals can be measured. scispace.com Furthermore, they have potential use in anti-corrosion coatings and as a component of composite materials. scispace.com
The incorporation of triphenylamine-based units, similar to this compound, into polymer backbones has been explored for creating light-emitting polymers for use in organic light-emitting diodes (OLEDs). acs.org These materials can be designed to emit light of specific colors, such as blue, and often possess high thermal stability, which is crucial for device longevity. acs.org The unique structure of this compound makes it a promising monomer for the synthesis of such electro-active and photo-active polymers for next-generation electronic and optical devices.
Organic Light-Emitting Diode (OLED) Applications
The core structure of this compound is a valuable motif in the design of materials for OLEDs, particularly for the hole-transporting layer (HTL). The electron-donating nature of the amine groups facilitates the transport of holes from the anode to the emissive layer, a critical function for efficient device operation. While direct use of this compound as an HTL material is not extensively documented, it serves as a crucial precursor for the synthesis of more complex and higher-performance hole-transporting molecules and polymers.
Derivatives of phenylenediamine are widely used in OLEDs. For instance, N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) and its derivatives are common hole-transporting materials. d-nb.info Computational studies on related structures, such as CH3-functionalized N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPA), aim to optimize molecular properties for better hole-transporting capabilities in OLEDs. sci-hub.se
Research has demonstrated the synthesis of novel, thermally stable, blue-light-emitting polymers incorporating N,N,N',N'-tetraphenyl-phenylenediamine (TPPA) units. acs.org In one study, a polymer containing TPPA and phenylenevinylene (PV) moieties was synthesized via a Wittig condensation reaction, resulting in a high molecular weight polymer with excellent thermal stability (Glass Transition Temperature, Tg = 179 °C). acs.org The single-layer OLED device fabricated with this polymer emitted a bright blue light with an emission peak at 442 nm and had a low turn-on voltage of 7 V. acs.org
Table 1: Performance of a Blue-Light-Emitting Polymer Containing TPPA Moieties
| Property | Value |
|---|---|
| Polymer Structure | Polymer containing TPPA and PV moieties (P1) |
| Maximum Emission (Solution) | 430 nm |
| Maximum Emission (Film) | 450 nm |
| Device Turn-on Voltage | 7 V |
| Device Emission Peak | 442 nm |
| Maximum Brightness | 144 cd/m² |
| Electroluminescent Efficiency | 0.2 cd/A |
Data sourced from a study on a novel thermally stable blue-light-emitting polymer. acs.org
Furthermore, this compound derivatives are used in the synthesis of complex molecules for OLED applications. For example, N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has been used as a reactant in a Buchwald-Hartwig cross-coupling reaction to synthesize a larger, starburst-type molecule, N1-(4-(bis(4-((3-(dimethylamino)phenyl)(phenyl)amino)phenyl)amino)phenyl)-N3,N3-dimethyl-N1-phenylbenzene-1,3-diamine (ABN-2), intended for use in electronic devices. rsc.org
Hybrid Nanostructured Materials for Advanced Technologies
The reactivity of the amine groups in this compound (and its isomer m-phenylenediamine) makes it an excellent organic component for the synthesis of hybrid organic-inorganic nanomaterials. These materials combine the properties of the organic molecule with those of an inorganic component, leading to novel functionalities for various technological applications.
One area of research is the development of hybrid nanoflowers (hNFs). Although a study highlighted the synthesis of hybrid nanoflowers using the ortho-isomer, N1-phenylbenzene-1,2-diamine, and copper(II) metal ions, the principle applies to the meta-isomer as well. researcher.liferesearcher.life These flower-like nanostructures exhibit high stability and activity, with potential applications in catalysis and biomedicine. researcher.liferesearcher.life
A more direct application involves the synthesis of m-phenylenediamine (B132917) (mPD) hybrid nanostructures. In a one-pot synthesis method, mPD was combined with various transitional metal ions (Zn, Mo, Ti, V, and W) at room temperature. acs.org This process resulted in the formation of hybrid nanostructures with improved pseudocapacitive behavior and intense fluorescence properties. acs.org The synthesis involves sonicating a mixture of mPD and a metal salt in deionized water, followed by centrifugation to isolate the nanostructures. acs.org
Table 2: Synthesis Parameters for m-Phenylenediamine (mPD) Hybrid Nanostructures
| Parameter | Description |
|---|---|
| Organic Component | m-phenylenediamine (mPD) |
| Inorganic Components | ZnCl₂, WCl₄, TiCl₃, VCl₃, MoCl₃ |
| Molar Ratio (mPD:Metal Salt) | 4:1 |
| Solvent | Deionized Water |
| Synthesis Method | Sonication at room temperature for 2 hours |
| Post-synthesis | Centrifugation (10,000 rpm), washing, and resuspension |
Data sourced from a study on transition metal ion-modified m-phenylenediamine hybrid nanostructures. acs.org
These fluorescent hybrid nanomaterials have been exploited for chemical sensing applications. For instance, the molybdenum-containing mPD hybrid nanostructure (MoPD) was used to detect flutamide, a prostate cancer drug, with a limit of detection of 5.7 nM. acs.org
Another approach involves the creation of nanocomposites. A poly(m-phenylene diamine) (PmPDA)/sulfonated single-walled carbon nanotubes (SWCNT-SO3H) nanocomposite was synthesized through in-situ polymerization. du.ac.ir This material demonstrated improved thermal stability and interesting nonlinear optical properties, such as a nonlinear refractive index on the order of 10⁻³ m²/W, making it a candidate for applications in optical limiting and switching. du.ac.ir The synthesis of such hybrid materials showcases the utility of the m-phenylenediamine structure in creating advanced functional materials.
Catalytic Applications of N1 Phenylbenzene 1,3 Diamine and Its Derivatives
Role as Catalysts or Co-catalysts in Organic Transformations
The diamine framework is pivotal in accelerating a range of chemical reactions. The strategic placement of two amino groups allows for cooperative effects that enhance catalytic activity.
Enhancement of Reaction Rates and Selectivity
Derivatives of 1,3-diamine have demonstrated significant potential in asymmetric catalysis, where the formation of a specific stereoisomer is desired. nih.govnih.gov These catalysts, often in the presence of an acid co-catalyst, can afford high enantioselectivities under mild reaction conditions. nih.govnih.gov The mechanism often involves the cooperative action of the two amine groups. For instance, in Mannich reactions, a primary amine can form an enamine intermediate with a ketone, while a tertiary amine, after being protonated, can function as an acid to interact with and activate the electrophile. nih.govnii.ac.jp
This bifunctional activation model is crucial for both accelerating the reaction and controlling its stereoselectivity. The 1,3-relationship between the amino groups is essential for this catalytic activity. nih.gov Studies have shown that catalysts incorporating the 1,3-diamine moiety are significantly more efficient and provide higher enantioselectivity compared to analogous catalysts lacking this feature, such as 1,3-amino alcohols. nih.gov
Table 1: Performance of 1,3-Diamine Derived Catalysts in Asymmetric Mannich Reaction
| Catalyst System | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| 1a · CF₃COOH with dibenzyl phosphate (B84403) | 25 | High | High |
| 1a with CF₃COOH and dibenzyl phosphate | 25 | High | High |
This table illustrates the superior performance of the 1,3-diamine catalyst (1a) compared to a related 1,3-amino alcohol (1f), highlighting the necessity of the diamine moiety for efficient catalysis. nih.gov
Application in Aromatic Substitution Reactions
While direct catalysis of electrophilic aromatic substitution by N1-Phenylbenzene-1,3-diamine is not extensively documented, its derivatives are integral to synthesizing more complex catalysts and molecules via nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net In these syntheses, a diamine can act as a nucleophile, displacing a leaving group (like a halogen) on an electron-poor aromatic ring. youtube.comyoutube.com This process is a key step in building bifunctional organocatalysts where the diamine scaffold is attached to an aromatic system. mdpi.comresearchgate.net
For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commsu.edu The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate. nih.gov The synthesis of advanced organocatalysts often relies on an initial SNAr reaction where a chiral diamine, such as a cyclohexane-1,2-diamine derivative, is coupled with a fluoronitrobenzene derivative. mdpi.comresearchgate.net This demonstrates the role of diamines as building blocks for catalysts used in other transformations.
Organocatalysis Utilizing Diamine Scaffolds
Organocatalysis, which uses small organic molecules to accelerate reactions, frequently employs diamine scaffolds due to their ability to activate substrates through non-covalent interactions like hydrogen bonding. cuny.edu
Double Hydrogen Bond Donors in Non-Covalent Organocatalysis
Bifunctional organocatalysts containing a diamine backbone are powerful tools in asymmetric synthesis. mdpi.com These catalysts often feature a chiral diamine scaffold linked to a hydrogen-bond-donating moiety, such as a thiourea, squaramide, or even another benzenediamine group. mdpi.commdpi.com This design allows the catalyst to simultaneously activate both the nucleophile and the electrophile. mdpi.com
The two NH groups of the diamine derivative can act as a double hydrogen bond donor, binding to and activating an electrophilic substrate. At the same time, a basic site elsewhere on the catalyst (often a tertiary amine) can deprotonate and activate the nucleophile. This dual activation within a single chiral molecule brings the reactants together in a highly organized, stereochemically defined orientation, leading to high levels of enantioselectivity. mdpi.com Benzene-1,2-diamine derivatives have been specifically investigated as double hydrogen bond donors in such non-covalent organocatalysts. mdpi.com
Nanocatalysis and Enzyme Immobilization
The amine groups of this compound make it a valuable component for functionalizing surfaces, particularly in the fields of nanocatalysis and biocatalysis.
Functionalized Nanostructured Materials as Biocatalyst Carriers
To attach enzymes to these nanocarriers, the surface of the material is often functionalized. This compound and similar molecules can be used for this purpose. The aromatic part of the molecule can interact with the surface of carbon-based nanomaterials via π-π stacking, while the two amino groups provide reactive sites for covalent bonding with enzymes. semanticscholar.org Covalent attachment is a robust immobilization method that forms a stable link between the functional groups on the support (the amino groups) and functional groups on the enzyme surface. semanticscholar.org This functionalization enables a high density of enzyme loading and helps retain the enzyme's catalytic activity over multiple cycles. semanticscholar.org
Peroxidase-like Catalytic Activity of Diamine-Incorporated Nanomaterials
Extensive searches of scientific literature and research databases did not yield specific studies on the peroxidase-like catalytic activity of nanomaterials incorporated with this compound or its direct derivatives. The current body of research on peroxidase-mimicking nanozymes primarily focuses on other isomers of phenylenediamine, such as ortho-phenylenediamine (o-phenylenediamine) and para-phenylenediamine (p-phenylenediamine), either as catalytic substrates or as functionalizing agents for various nanoparticles.
While the broader field of nanomaterial-based catalysis is rapidly expanding, with many compounds being investigated for their potential to mimic enzymatic functions, specific research on this compound in this context appears to be limited or not yet published. Therefore, detailed research findings, including data on specific nanomaterial compositions, substrates catalytically oxidized, and kinetic parameters related to this compound-incorporated nanomaterials, are not available at this time.
Further research is required to explore the potential of this compound and its derivatives in the development of novel nanozymes with peroxidase-like activity.
Medicinal Chemistry and Biological Activity of N1 Phenylbenzene 1,3 Diamine Analogues
Investigation of Antimicrobial Properties
Derivatives of N1-Phenylbenzene-1,3-diamine have been the subject of research for their potential as antimicrobial agents. Studies have explored their efficacy against a variety of bacterial strains, revealing potential for the development of new antimicrobial drugs.
Inhibitory Effects against Bacterial Strains
In vitro studies have demonstrated that certain derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. While specific data on the minimum inhibitory concentration (MIC) for this compound itself is not extensively detailed in the provided results, related benzimidazole (B57391) derivatives have shown notable antibacterial activity. For instance, some benzimidazole derivatives have been effective against Staphylococcus aureus and Escherichia coli. tsijournals.comacademicjournals.org The structural similarities suggest that this compound derivatives could serve as a valuable scaffold for developing new antibacterial agents. Further research into the specific structure-activity relationships is necessary to optimize their antimicrobial efficacy.
Studies on Anticancer and Cytotoxic Activities
The quest for more effective and less toxic anticancer agents has led researchers to investigate a wide range of chemical entities, including analogues of this compound. Preliminary research indicates that derivatives of this compound may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells.
Evaluation against Cancer Cell Lines (e.g., A549, MCF7)
The cytotoxic effects of N1-phenylbenzene-1,2-diamine, a closely related analogue, have been evaluated against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. researcher.liferesearchgate.net When converted into copper-based hybrid nanoflowers (CuhNFs), both 1,2-phenylenediamine and N1-phenylbenzene-1,2-diamine demonstrated efficacy in these cell lines. researcher.liferesearchgate.net Furthermore, novel dinuclear platinum complexes incorporating a derivative of phenylene diamine as a ligand have shown cytotoxicity against A549 and MCF-7 cell lines. researchgate.net For example, one such complex exhibited better cytotoxicity than carboplatin (B1684641) against A549 and MCF-7 cell lines. researchgate.net Another study on a different benzimidazole derivative reported significant cytotoxic effects against A549 and HepG2 (liver carcinoma) cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org
Table 1: Cytotoxic Activity of Selected Phenylenediamine and Benzimidazole Derivatives
| Compound/Complex | Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| N1-phenylbenzene-1,2-diamine@CuhNFs | A549, MCF7 | Effective | researcher.liferesearchgate.net |
| Dinuclear Platinum Complex (with ClCH2COO- leaving group) | A549, MCF-7 | Better than carboplatin | researchgate.net |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
Structure-Activity Relationships in Benzimidazole Derivatives
Benzimidazoles, which can be synthesized from phenylenediamine derivatives, are a well-established class of biologically active compounds. mdpi.comijbpas.com Structure-activity relationship (SAR) studies on benzimidazole derivatives have provided valuable insights into the structural features required for their anticancer and anti-inflammatory activities. nih.govresearchgate.net For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to significantly influence their biological effects. nih.gov In one study, a benzimidazole derivative with a p-amino phenyl substitution exhibited notable anti-inflammatory activity. jmpas.com Another study highlighted that the introduction of specific groups at different positions on the benzimidazole ring could enhance inhibitory activity against enzymes like COX-1 and COX-2, which are implicated in both inflammation and cancer. nih.gov These findings underscore the importance of the phenylenediamine core as a building block for creating diverse benzimidazole libraries for screening and development of new therapeutic agents.
Antioxidant Capabilities and Oxidative Stress Protection
Analogues of this compound have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals and protect against oxidative stress is a key area of interest. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (a related compound) has been studied for its antioxidant capabilities, which may help protect cells from oxidative stress. solubilityofthings.comca.gov Similarly, research on derivatives of benzene-1,2-diamine has indicated significant antioxidant activity, with studies demonstrating their ability to reduce oxidative stress markers in cellular models. The amine groups within the this compound structure are believed to play a crucial role in this antioxidant activity, likely by donating a hydrogen atom to neutralize free radicals. researchgate.net
Modulation of Biochemical Pathways and Cellular Processes
The biological activities of this compound analogues are intrinsically linked to their ability to interact with and modulate various biochemical pathways and cellular processes. The amine groups in these compounds can form hydrogen bonds and participate in other molecular interactions, thereby influencing the activity of enzymes and receptors. For example, the phenylethyl substituent in a related diamine derivative was found to enhance binding affinity to certain receptors, potentially affecting signaling pathways involved in cell growth and differentiation. Furthermore, these compounds can form stable complexes with transition metals, which may enhance their biological efficacy by facilitating electron transfer processes essential for various biochemical reactions. The ability of these molecules to traverse cellular membranes and interact with intracellular targets is also a critical factor in their mechanism of action. researchgate.net
Environmental Fate and Distribution of N1 Phenylbenzene 1,3 Diamine
Biodegradation and Environmental Transformation Pathways
Biodegradation is a key process that determines the persistence of a chemical in the environment. No specific biodegradation studies for N1-Phenylbenzene-1,3-diamine were found in the reviewed literature.
However, data on the parent compound, m-phenylenediamine (B132917) , indicates that it is not readily biodegradable in either soil or water. aarti-industries.com This suggests that the core phenylenediamine structure is resistant to rapid microbial breakdown. Given the structural similarity, it is plausible that this compound also exhibits persistence in the environment. The addition of a phenyl group may further influence its degradation rate, but without specific data, this remains an assumption.
Transformation pathways for phenylenediamines can include abiotic processes like hydrolysis and photodegradation. For some related p-phenylenediamine (B122844) derivatives, hydrolysis of the C–N bond has been identified as a degradation pathway. It is possible that this compound could undergo similar transformations, though specific products and rates are unknown.
Predictive Ecotoxicology
Predictive ecotoxicology uses data and models to estimate the potential harm a chemical may pose to wildlife and ecosystems. There is a lack of specific experimental ecotoxicity studies (e.g., LC50 values for fish or invertebrates) for this compound.
However, hazard classifications for the parent compound, m-phenylenediamine , provide an indication of the potential risk. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), m-phenylenediamine is classified as H410: "Very toxic to aquatic life with long lasting effects". chemos.denih.gov This classification is based on data showing high toxicity to aquatic organisms and suggests that the substance can cause adverse effects in aquatic ecosystems at low concentrations and persist long enough to pose a long-term risk. The US Environmental Protection Agency (EPA) has also noted that the broader class of phenylenediamines warrants testing for toxic effects on the environment. nih.gov Given that this compound belongs to this class, it is predicted to share these hazardous properties.
Table 2: GHS Hazard Classifications Related to Ecotoxicity for the Parent Compound m-Phenylenediamine
| Hazard Code | Hazard Statement | Source |
|---|---|---|
| H400 | Very toxic to aquatic life | nih.gov |
| H410 | Very toxic to aquatic life with long lasting effects | chemos.denih.gov |
Conclusion and Future Research Directions
Summary of Key Research Findings on N1-Phenylbenzene-1,3-diamine
This compound, an aromatic diamine with the molecular formula C12H12N2, has been identified primarily as a crucial intermediate in various chemical manufacturing processes. chembk.comalfa-chemistry.com Research has solidified its role as a foundational component in the synthesis of a range of organic compounds.
Key applications documented in scientific literature and technical data sheets include its use as an intermediate for creating dyes, including fluorescent dyes. chembk.com Furthermore, it serves as a monomer in the production of high-performance polymers like polyamides, which are subsequently used in the formulation of specialized coatings and plastics. chembk.com The compound typically appears as a powder and has a molecular weight of approximately 184.24 g/mol . nih.govcymitquimica.com
While direct and extensive research on the specific biological or advanced material properties of this compound is not widely published, studies on its isomers provide insight into its potential. For instance, recent research on the closely related compound N1-phenylbenzene-1,2-diamine has explored its cytotoxic effects against cancer cell lines when incorporated into hybrid nanoflowers, suggesting potential biomedical applications for this class of molecules. researcher.liferesearchgate.net The primary research findings for this compound itself are centered on its established utility as a chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H12N2 | nih.gov |
| Molecular Weight | 184.24 g/mol | nih.gov |
| Appearance | Powder | cymitquimica.com |
| Melting Point | 76-77 °C | echemi.com |
| Boiling Point | 190 °C @ 2 Torr | echemi.com |
| Water Solubility | >27.6 µg/mL | echemi.com |
| CAS Number | 5840-03-9 | nih.gov |
Emerging Trends in Aromatic Diamine Research
The broader field of aromatic diamine research, to which this compound belongs, is experiencing significant innovation. These trends point toward the development of more sustainable, higher-performing, and functional materials.
One of the most prominent trends is the adoption of Green Chemistry principles . Researchers are actively developing greener synthetic pathways for polymers derived from aromatic diamines. A notable example is the exploration of oxidative carbonylation using CO2-based reagents, which circumvents the need for toxic phosgene (B1210022) in the production of polyurethanes. rsc.org There is also a growing movement toward the use of biobased diamines to create polymers from renewable resources, aiming to improve sustainability. acs.org
Another major area of focus is the synthesis of high-performance polymers . Scientists are designing novel aromatic diamine monomers to build next-generation materials. This includes incorporating fluorine into the diamine structure to create polyimides with enhanced thermal stability and optical transparency. mdpi.com Advanced polymerization techniques, such as the in situ silylation of diamines, are being refined to produce aromatic polyamides with significantly higher molecular weights and, consequently, superior mechanical properties. mdpi.com
Furthermore, aromatic diamines are at the core of research into advanced functional materials for electronics and energy applications. They are used to synthesize electroactive polyphenylenediamines and Donor-Acceptor (D-A) systems. researchgate.netunimi.it These materials are being investigated for a wide range of applications, including chemical sensors, energy conversion and storage devices, corrosion protection, and as performance-enhancing additives in organic solar cells. researchgate.netunimi.it
Finally, there is an increasing emphasis on the environmental and toxicological assessment of aromatic amines. As these compounds are used as antioxidants in consumer and industrial products like rubber, research is underway to understand their release into the environment, their lifecycle, and their potential health risks. nih.gov
Proposed Avenues for Future Scholarly Investigation
Building on current knowledge and emerging trends, several avenues for future scholarly investigation into this compound can be proposed.
Synthesis of Novel Polymers and Advanced Materials: Future work could systematically investigate the use of this compound as a bespoke monomer to create novel polymers. Its meta-oriented structure could be exploited to synthesize polymers with unique solubility, processability, and thermal properties compared to its para- and ortho-isomers. A focused effort could be made to incorporate it into Donor-Acceptor-Donor (D-A-D) triads, exploring its potential in materials for optoelectronics and organic photovoltaics. unimi.it
Exploration of Biomedical Applications: Inspired by studies on its isomer, a significant opportunity lies in the biomedical field. researcher.liferesearchgate.net A crucial avenue for research is the synthesis of this compound derivatives and their subsequent screening for biological activity. Investigations could target potential antimicrobial, antioxidant, or cytotoxic properties for drug development. smolecule.com
Development of Sustainable Processes: In line with the green chemistry trend, future research should pursue the development of sustainable synthesis routes for this compound itself and its polymeric derivatives. rsc.org This could involve using bio-based starting materials or employing catalytic processes that minimize waste and energy consumption. Furthermore, exploring its use in creating recyclable or degradable high-performance polymers would be a valuable contribution to the circular economy. acs.org
Q & A
Basic: What spectroscopic methods are most effective for characterizing N1-Phenylbenzene-1,3-diamine, and how are spectral data interpreted?
Answer:
this compound is characterized using 1H-NMR and FTIR spectroscopy . For example, the 1H-NMR spectrum (CDCl₃) shows aromatic proton signals at δ ~6.7–7.3 ppm (split into multiplets due to coupling with adjacent protons) and amine protons at δ ~3.5–4.5 ppm (broad, exchangeable with D₂O). IR spectroscopy confirms N-H stretching vibrations at ~3300–3500 cm⁻¹ and C-N stretches at ~1250 cm⁻¹. Cross-validation with computational methods (e.g., density functional theory) is recommended to resolve ambiguities in peak assignments .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Waste Disposal: Segregate waste and transfer to certified hazardous waste facilities, as improper disposal may release toxic amines into the environment .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can reaction yields for synthesizing this compound be optimized?
Answer:
The synthesis via Ullmann coupling (1,3-diaminobenzene + iodobenzene) currently yields 2% due to side reactions and poor solubility . Optimization strategies include:
- Catalyst Screening: Test Cu(I)/Cu(II) catalysts with ligands (e.g., phenanthroline) to enhance coupling efficiency.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility.
- Temperature Control: Perform reactions under reflux (80–120°C) with inert gas purging to minimize oxidation.
- Post-Synthesis Purification: Use silica gel chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .
Advanced: How do solvent-solute interactions influence the reactivity of this compound in organic synthesis?
Answer:
Solvent polarity and hydrogen-bonding capacity significantly affect reactivity:
- Polar Solvents (e.g., Water, MeOH): Stabilize charged intermediates, favoring nucleophilic substitution or condensation reactions.
- Non-Polar Solvents (e.g., Toluene): Promote free amine reactivity in coupling reactions.
- Binary Mixtures: Combining solvents (e.g., DCM/EtOH) can balance solubility and reaction kinetics. For example, studies on similar diamines show that solvent choice impacts reaction rates by 30–50% in SNAr (nucleophilic aromatic substitution) reactions .
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Answer:
Contradictions often arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies:
- Multi-Technique Validation: Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS).
- Computational Modeling: Use software like Gaussian or ORCA to simulate NMR shifts and compare with experimental data.
- Crystallographic Refinement: Apply SHELXL for high-resolution structure determination, especially for resolving amine group conformations .
Advanced: What are the emerging applications of this compound in materials science?
Answer:
- Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu, Fe) to construct porous frameworks for gas storage.
- Conductive Polymers: Derivatives participate in oxidative polymerization to form polyaniline analogs with tunable conductivity.
- Dye-Sensitized Solar Cells (DSSCs): Functionalized derivatives serve as electron donors in photoactive layers .
Advanced: How does computational modeling assist in predicting the reactivity of this compound?
Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions.
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives .
Advanced: What challenges arise in synthesizing this compound derivatives, and how are they addressed?
Answer:
Challenges:
- Steric Hindrance: Bulky substituents reduce coupling efficiency.
- Amine Oxidation: Amines may oxidize during reactions, requiring inert atmospheres.
Solutions: - Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield amines during synthesis.
- Microwave-Assisted Synthesis: Accelerate reaction kinetics to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
